Kynurenic Acid-d5

説明

キヌレン酸-d5は、アミノ酸トリプトファンの内因性代謝物であるキヌレン酸の重水素化形態です。主にキヌレン酸の定量のための質量分析における内部標準として使用されます。 キヌレン酸自体は神経保護作用と抗痙攣作用で知られており、トリプトファン代謝のキヌレン酸経路において重要な役割を果たしています .

作用機序

キヌレン酸-d5は、いくつかの分子標的と経路に作用することで効果を発揮します。

NMDA受容体: NMDA受容体に対するアンタゴニストとして作用し、興奮性神経伝達を阻害します。

AMPA受容体: AMPA受容体に対するアンタゴニストとして機能し、興奮性シグナル伝達を減少させます。

α7ニコチン性アセチルコリン受容体: これらの受容体を阻害し、コリン作動性シグナル伝達を調節します。

Gタンパク質共役受容体: Gタンパク質共役受容体35(GPR35)およびアリール炭化水素受容体(AhR)に対するアゴニストとして作用し、さまざまな細胞プロセスに影響を与えます .

生化学分析

Biochemical Properties

Kynurenic Acid-d5 plays a significant role in biochemical reactions, particularly within the kynurenine pathway of tryptophan metabolism. It interacts with several enzymes and proteins, including kynurenine aminotransferases, which convert kynurenine to kynurenic acid. This compound acts as an antagonist to ionotropic glutamate receptors such as NMDA, AMPA, and kainate receptors, as well as the α7 nicotinic acetylcholine receptor. Additionally, it functions as an agonist for the G protein-coupled receptor 35 (GPR35) and the aryl hydrocarbon receptor .

Cellular Effects

This compound influences various cellular processes and functions. It has been shown to modulate cell signaling pathways, particularly those involving glutamate receptors and nicotinic acetylcholine receptors. By antagonizing these receptors, this compound can inhibit excitotoxicity and neuroinflammation, thereby exerting neuroprotective effects. It also impacts gene expression and cellular metabolism, contributing to its role in neuroprotection and immunomodulation .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to and inhibits ionotropic glutamate receptors, reducing excitatory neurotransmission. This inhibition helps protect neurons from excitotoxic damage. Additionally, this compound activates GPR35 and the aryl hydrocarbon receptor, which are involved in various signaling pathways that regulate immune responses and cellular homeostasis .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can vary over time. The compound is relatively stable, but its degradation and long-term effects on cellular function depend on the experimental conditions. Studies have shown that prolonged exposure to this compound can lead to sustained neuroprotective and anti-inflammatory effects, although the exact duration and stability may vary .

Dosage Effects in Animal Models

The effects of this compound in animal models are dose-dependent. At lower doses, it can exert neuroprotective and anti-inflammatory effects without significant toxicity. At higher doses, this compound may cause adverse effects, including potential neurotoxicity and disruption of normal cellular functions. It is crucial to determine the optimal dosage to balance efficacy and safety in experimental studies .

Metabolic Pathways

This compound is involved in the kynurenine pathway of tryptophan metabolism. It is synthesized from kynurenine by the action of kynurenine aminotransferases. This pathway also involves other metabolites such as quinolinic acid and anthranilic acid, which have distinct biological functions. This compound can influence metabolic flux and metabolite levels within this pathway, impacting overall cellular metabolism .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can cross the blood-brain barrier and accumulate in the central nervous system, where it exerts its neuroprotective effects. Transporters and binding proteins facilitate its movement across cellular membranes, ensuring its proper localization and function .

Subcellular Localization

This compound is localized in specific subcellular compartments, including the cytoplasm and mitochondria. Its activity and function can be influenced by post-translational modifications and targeting signals that direct it to these compartments. Understanding its subcellular localization is crucial for elucidating its precise role in cellular processes .

準備方法

合成ルートと反応条件

キヌレン酸-d5は、キヌレン酸分子に重水素原子を導入することにより合成されます。合成は通常、キヌレン酸経路の中間体であるキヌレニンを重水素化する工程を含みます。 このプロセスは、重水素ガス存在下での触媒的加水素化や重水素化溶媒を使用するなど、さまざまな方法で達成できます .

工業生産方法

キヌレン酸-d5の工業生産は、大規模な重水素化プロセスを伴います。 これらのプロセスは、高収率と高純度を実現するように最適化されており、重水素化された化合物が分析アプリケーションにおける内部標準としての厳しい要件を満たしていることを保証しています .

化学反応の分析

反応の種類

キヌレン酸-d5は、次のようなさまざまな化学反応を起こします。

酸化: キヌレン酸は、酸化されてさまざまなキノリン誘導体を形成することができます。

還元: 還元反応は、キヌレン酸を対応するヒドロキシ誘導体に変換することができます。

一般的な試薬と条件

酸化: 一般的な酸化剤には、過マンガン酸カリウムと過酸化水素が含まれます。

還元: 水素化ホウ素ナトリウムや水素化アルミニウムリチウムなどの還元剤が使用されます。

生成される主な生成物

これらの反応から生成される主な生成物には、さまざまなキノリン誘導体、ヒドロキシ誘導体、および置換されたキヌレン酸化合物などがあります .

科学研究への応用

キヌレン酸-d5は、次のような幅広い科学研究に応用されています。

化学: キヌレン酸の正確な定量のための質量分析における内部標準として使用されます。

生物学: キヌレン酸経路におけるその役割とその神経伝達と神経保護に対する影響について研究されています。

医学: 神経変性疾患、統合失調症、およびその他の精神疾患における潜在的な治療的応用について調査されています。

科学的研究の応用

Kynurenic Acid-d5 has a wide range of scientific research applications, including:

Chemistry: Used as an internal standard in mass spectrometry for the accurate quantification of kynurenic acid.

Biology: Studied for its role in the kynurenine pathway and its effects on neurotransmission and neuroprotection.

Medicine: Investigated for its potential therapeutic applications in neurodegenerative diseases, schizophrenia, and other psychiatric disorders.

Industry: Utilized in the development of analytical methods for the detection and quantification of kynurenic acid in biological samples .

類似化合物との比較

類似化合物

キノリン酸: キヌレン酸経路における別の代謝物で、神経毒性を持つことが知られています。

3-ヒドロキシキヌレニン: 神経活性を持つキヌレン酸経路の中間体です。

キサンチュレン酸: 神経保護作用を持つ可能性のあるキヌレニンの代謝物

独自性

キヌレン酸-d5は、重水素化された性質のためにユニークであり、質量分析における理想的な内部標準となります。 その安定性と同位体標識により、さまざまな生物学的サンプル中のキヌレン酸を正確に定量することができ、分析方法の精度と信頼性を向上させることができます .

生物活性

Kynurenic Acid-d5 (KYNA-d5) is a deuterated form of kynurenic acid, a metabolite derived from the amino acid tryptophan through the kynurenine pathway. This compound has garnered attention due to its significant biological activities, particularly in the central nervous system (CNS). This article delves into the biological activity of KYNA-d5, including its interactions with various receptors, implications in neurological disorders, and its role as an analytical standard in research.

Overview of Kynurenic Acid and this compound

Kynurenic acid acts as a neuroprotective agent and modulates neurotransmitter systems. It functions as an antagonist at several receptors, including:

- N-methyl-D-aspartate (NMDA) receptors

- Alpha-7 nicotinic acetylcholine receptors (α7 nAChRs)

- AMPA receptors

Additionally, it serves as an agonist for the aryl hydrocarbon receptor (AhR) and G protein-coupled receptor 35 (GPR35) . The stable isotope labeling of KYNA-d5 enhances its utility in quantitative analyses, allowing researchers to study its biological activities without interference from endogenous compounds.

Neuroprotective Effects

Kynurenic acid has been shown to exhibit neuroprotective effects by antagonizing excitotoxicity mediated by NMDA receptors. This action is particularly relevant in the context of neurodegenerative diseases such as Alzheimer's disease and multiple sclerosis . KYNA-d5, by serving as an internal standard, aids in accurately quantifying endogenous kynurenic acid levels in biological samples, which is crucial for understanding its role in these diseases.

Modulation of Neurotransmitter Systems

Research indicates that KYNA can influence neurotransmitter receptor activity and transporters, affecting drug metabolism and efficacy. For instance, studies have demonstrated that elevated levels of kynurenine metabolites correlate with cognitive decline and increased risk of Alzheimer's disease . The ratios of various metabolites, such as 3-hydroxykynurenine to kynurenine (3-HK/KYN), serve as proxies for enzymatic activity related to neurotoxicity versus neuroprotection .

Study on Bipolar Disorder

A study involving patients with bipolar disorder revealed that levels of kynurenic acid were significantly reduced compared to healthy controls. The increased enzymatic activity reflected by the 3-HK/KYN ratio suggests a shift towards neurotoxic metabolites in these patients . This finding underscores the potential role of KYNA in mood disorders and highlights the importance of maintaining adequate levels for neuroprotection.

Alzheimer's Disease Research

In a longitudinal study examining older adults, higher concentrations of kynurenine pathway metabolites were associated with biomarkers indicative of neurodegeneration and neuroinflammation. Specifically, elevated levels of pTau-181 and neurofilament light chain were linked to dysregulated metabolism within the kynurenine pathway . These results suggest that interventions targeting kynurenic acid levels could be beneficial in mitigating cognitive decline.

Comparative Analysis of Kynurenine Pathway Metabolites

| Compound | Chemical Formula | Unique Features |

|---|---|---|

| Kynurenine | C₉H₈N₂O₃ | Precursor to both kynurenic acid and xanthurenic acid; involved in inflammation. |

| Xanthurenic Acid | C₁₀H₉N₃O₄ | Product of kynurenine metabolism; different receptor activity compared to KYNA. |

| Quinolinic Acid | C₉H₇N | An excitatory neurotoxin; acts as an agonist at NMDA receptors. |

KYNA's unique feature lies in its stable isotope labeling, enhancing its utility for metabolic studies compared to non-labeled counterparts.

特性

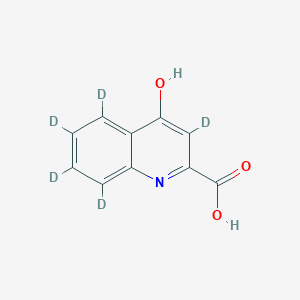

IUPAC Name |

3,5,6,7,8-pentadeuterio-4-hydroxyquinoline-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7NO3/c12-9-5-8(10(13)14)11-7-4-2-1-3-6(7)9/h1-5H,(H,11,12)(H,13,14)/i1D,2D,3D,4D,5D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HCZHHEIFKROPDY-RALIUCGRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CC(=N2)C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C2C(=C1[2H])C(=C(C(=N2)C(=O)O)[2H])O)[2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

350820-13-2 | |

| Record name | 350820-13-2 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。